tetrahydro-2H-pyran-3-carbaldehyde tetrahydro-2H-pyran-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 77342-93-9
VCID: VC21081323
InChI: InChI=1S/C6H10O2/c7-4-6-2-1-3-8-5-6/h4,6H,1-3,5H2
SMILES: C1CC(COC1)C=O
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol

tetrahydro-2H-pyran-3-carbaldehyde

CAS No.: 77342-93-9

Cat. No.: VC21081323

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

tetrahydro-2H-pyran-3-carbaldehyde - 77342-93-9

Specification

CAS No. 77342-93-9
Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
IUPAC Name oxane-3-carbaldehyde
Standard InChI InChI=1S/C6H10O2/c7-4-6-2-1-3-8-5-6/h4,6H,1-3,5H2
Standard InChI Key KYHPVAHPKYNKOR-UHFFFAOYSA-N
SMILES C1CC(COC1)C=O
Canonical SMILES C1CC(COC1)C=O

Introduction

Chemical Identity and Structural Characteristics

Tetrahydro-2H-pyran-3-carbaldehyde (CAS No. 77342-93-9) is a cyclic organic compound with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol . The compound is also known by its systematic name oxane-3-carbaldehyde . Structurally, it consists of a saturated six-membered heterocyclic ring (tetrahydropyran) with an aldehyde group (-CHO) at the 3-position of the ring.

The three-dimensional structure of tetrahydro-2H-pyran-3-carbaldehyde is characterized by:

  • A tetrahydropyran ring in chair conformation

  • An aldehyde group positioned equatorially at the 3-position

  • An oxygen atom embedded in the heterocyclic ring system

The compound's structural identifiers include:

  • SMILES notation: C1CC(COC1)C=O

  • InChI: InChI=1S/C6H10O2/c7-4-6-2-1-3-8-5-6/h4,6H,1-3,5H2

  • InChIKey: KYHPVAHPKYNKOR-UHFFFAOYSA-N

Stereochemistry

Physical and Chemical Properties

Tetrahydro-2H-pyran-3-carbaldehyde possesses distinctive physical and chemical properties that determine its behavior in chemical reactions and its storage requirements.

Physical Properties

The compound exists as a colorless liquid at room temperature with the following key physical properties:

PropertyValueReference
Physical stateLiquid
Molecular weight114.14 g/mol
Boiling point54-55°C (at 7mm Hg)
AppearanceColorless liquid

Predicted Properties

Several computational tools have been used to predict additional properties of tetrahydro-2H-pyran-3-carbaldehyde, which are particularly useful for analytical and separation techniques:

PropertyPredicted ValueReference
Collision cross section [M+H]⁺121.5 Ų
Collision cross section [M+Na]⁺132.9 Ų
Collision cross section [M+NH₄]⁺130.6 Ų
Collision cross section [M+K]⁺127.3 Ų
Collision cross section [M-H]⁻124.6 Ų
Collision cross section [M]⁺123.9 Ų

These predictive values are particularly important for mass spectrometry-based identification and characterization of the compound.

ParameterClassificationReference
GHS PictogramWarning
Signal WordWarning
Hazard StatementsH315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapors/spray)
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes)

Emergency Response

In case of accidental exposure:

  • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Skin contact: Wash with plenty of soap and water.

  • Inhalation: Move person to fresh air and keep comfortable for breathing.

  • Ingestion: Rinse mouth with water. Seek medical attention if symptoms develop .

Chemical Reactivity

The chemical reactivity of tetrahydro-2H-pyran-3-carbaldehyde is primarily dictated by its aldehyde functional group, which serves as an electrophilic center for various transformations.

Key Reaction Types

The compound undergoes several important reaction types that make it valuable in organic synthesis:

Oxidation Reactions

The aldehyde group can be oxidized to form the corresponding carboxylic acid derivative, tetrahydro-2H-pyran-3-carboxylic acid (CAS: 873397-34-3) . This oxidation can be performed using various oxidizing agents, resulting in a product with a molecular weight of 130.14 g/mol and formula C₆H₁₀O₃ .

Reduction Reactions

The aldehyde moiety can undergo reduction to yield the corresponding alcohol. This transformation is commonly achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Nucleophilic Addition Reactions

As a typical aldehyde, tetrahydro-2H-pyran-3-carbaldehyde readily participates in nucleophilic addition reactions with various nucleophiles including:

  • Grignard reagents

  • Hydride donors

  • Amines (to form imines)

  • Alcohols (to form hemiacetals and acetals)

Condensation Reactions

The compound can undergo condensation reactions with various nucleophiles to form:

  • Aldol condensation products

  • Wittig reaction products

  • Schiff bases

Synthetic Applications

Tetrahydro-2H-pyran-3-carbaldehyde serves as a valuable building block in organic synthesis due to its bifunctional nature and the presence of the tetrahydropyran ring, which is a common structural motif in many natural products and pharmaceuticals.

Role in Heterocyclic Chemistry

The compound plays a significant role in the synthesis of complex heterocyclic compounds. Research has shown its utility in the synthesis of 2,3-substituted tetrahydrofurans and tetrahydropyrans, which are structural subunits commonly found in naturally occurring polyether antibiotics .

Applications in Pharmaceutical Synthesis

Tetrahydro-2H-pyran-3-carbaldehyde has been extensively used in the synthesis of pharmaceutical compounds, particularly in the development of Janus Kinase (JAK) inhibitors . These inhibitors have shown potential in treating various conditions including:

  • Rheumatoid arthritis

  • Allergic and atopic dermatitis

  • Chronic obstructive pulmonary disease (COPD)

  • Cancer

For example, the compound has been utilized in the synthesis of 3-((4-chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a JAK1 selective inhibitor with favorable pharmacokinetic properties .

Documented Synthetic Procedures

Several synthetic procedures involving tetrahydro-2H-pyran-3-carbaldehyde have been documented:

  • A mixture of tetrahydro-2H-pyran-3-carbaldehyde (163 mmol, 1.3 equivalents) and P1 [0.125 M solution in (0.0125 M solution of acetic acid)] has been used in pharmaceutical intermediate synthesis .

  • In another documented procedure, tetrahydro-2H-pyran-3-carbaldehyde has been employed in the synthesis of monoacylglycerol lipase (MAGL) inhibitors, specifically 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivatives and 1,1,1-trifluoro-4-hydroxybutan-2-yl carbamate derivatives .

Research Findings

Recent research has expanded our understanding of tetrahydro-2H-pyran-3-carbaldehyde's properties and applications in various fields.

Medicinal Chemistry Research

One of the most significant research areas involving tetrahydro-2H-pyran-3-carbaldehyde is in the development of JAK inhibitors. Research by Siu et al. (2017) described the discovery of a JAK1 selective inhibitor containing a tetrahydro-2H-pyran moiety that demonstrated high ligand efficiency and favorable pharmacokinetic properties . This compound showed potential for treating inflammatory conditions with fewer side effects compared to non-selective JAK inhibitors.

Synthetic Methodology Development

Research focused on the synthesis of 2,3-substituted tetrahydrofurans and tetrahydropyrans has utilized tetrahydro-2H-pyran-3-carbaldehyde as a key intermediate. A stereoselective synthesis strategy involving the rearrangement of 5,6-dihydro-4H-1,3-dioxocins has been developed. This process involves acetalization, double-bond isomerization, and acid-catalyzed rearrangement to form tetrahydropyran-3-carbaldehydes .

Menin/MLL Inhibitor Research

Recent research has explored the use of tetrahydro-2H-pyran-3-carbaldehyde in the development of menin/MLL protein-protein interaction inhibitors. These compounds have shown potential for treating diseases such as cancer (including leukemia, myelodysplastic syndrome, and myeloproliferative neoplasms) and diabetes .

Analytical Methods

Various analytical methods have been employed for the identification, characterization, and quantification of tetrahydro-2H-pyran-3-carbaldehyde.

Spectroscopic Identification

Standard spectroscopic techniques used for the characterization of tetrahydro-2H-pyran-3-carbaldehyde include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared (IR) Spectroscopy

  • Mass Spectrometry (MS)

Mass Spectrometry

Mass spectrometric analysis of tetrahydro-2H-pyran-3-carbaldehyde typically shows characteristic fragment patterns. The predicted collision cross-section values provided earlier (Section 2.2) are particularly valuable for ion mobility mass spectrometry applications, enabling better identification and characterization of the compound .

Comparison with Related Compounds

Understanding the structural and functional relationships between tetrahydro-2H-pyran-3-carbaldehyde and related compounds provides insight into its unique properties and applications.

Tetrahydro-2H-pyran-3-carboxylic Acid

Tetrahydro-2H-pyran-3-carboxylic acid (CAS: 873397-34-3) is the oxidation product of tetrahydro-2H-pyran-3-carbaldehyde. With a molecular formula of C₆H₁₀O₃ and molecular weight of 130.14 g/mol, this compound shares the tetrahydropyran ring structure but contains a carboxylic acid group instead of an aldehyde .

1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carbaldehyde

This more complex compound (CAS: 1022158-36-6) features both a tetrahydropyran ring and an indazole moiety with an aldehyde functional group. It has demonstrated significant cytotoxic effects on cancer cells and has applications in medicinal chemistry, particularly in anticancer research.

(2R,3S,4S,5R,6S)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-carboxylic Acid

This compound, with multiple hydroxyl groups on the tetrahydropyran ring and a carboxylic acid at the 2-position, has been reported in natural sources including Eremogone biebersteinii and Mcneillia graminifolia . Its complex structure with multiple stereogenic centers illustrates the diverse structural possibilities of tetrahydropyran derivatives.

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